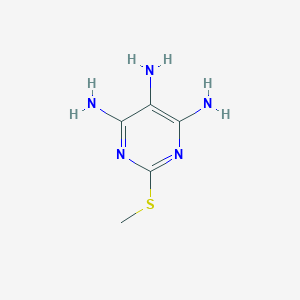

2-甲基硫基嘧啶-4,5,6-三胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 2-Methylsulfanylpyrimidine-4,5,6-triamine involves solvent-free interactions and autoclave conditions, ensuring that the methylsulfanyl group undergoes no transformations during synthesis. This process is highlighted by the production of functionalized bipyrines, proving the stability of the methylsulfanyl group throughout the synthesis stages (Shtaitz et al., 2023).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals the crystal formation and intermolecular interactions of these compounds. For instance, the crystal structure formation by numerous intermolecular N∙∙∙H contacts between molecules of triazolylpyridine-2-amine showcases the compound's structural integrity and interactions at the molecular level (Shtaitz et al., 2023).

Chemical Reactions and Properties

The chemical reactions of 2-Methylsulfanylpyrimidine-4,5,6-triamine derivatives with other substances, such as morpholine or hydrazine, result in nucleophilic substitution of the methylsulfanyl group. This reaction pathway leads to the formation of new compounds while retaining the core pyrimidine structure, demonstrating the compound's reactive versatility (Khudina et al., 2014).

Physical Properties Analysis

The physical properties of 2-Methylsulfanylpyrimidine-4,5,6-triamine and its derivatives can be inferred from their synthesis and molecular structure analyses. The stability of the methylsulfanyl group during synthesis and the detailed molecular structure insights suggest that these compounds possess distinct physical properties conducive to further chemical manipulations and applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are highlighted by the compound's ability to undergo nucleophilic substitution without altering the core pyrimidine structure. The diverse reactions it participates in, leading to the formation of various derivatives, underscore the compound's chemical versatility and potential for further exploration in synthetic chemistry (Khudina et al., 2014).

科研应用

合成和衍生物

对2-甲基硫基嘧啶-4,5,6-三胺的研究主要集中在其合成和衍生物的开发上。Grigoryan等人(2012年)描述了2-硫基嘧啶的烷基化反应,以产生诸如2-烷基硫基和2-苄基硫基等衍生物。这项工作突显了从2-甲基硫基嘧啶-4,5,6-三胺(Grigoryan, Kaldrikyan, & Melik-Ogandzhanyan, 2012)中创造各种化合物的化学多样性和潜力。

先进合成技术

Zanatta等人(2006年)报告了一种两步合成策略,用于生产一系列6-亚甲基取代-4-三氯甲基-2-甲基硫基嘧啶,展示了在合成复杂嘧啶衍生物方面的先进技术(Zanatta, Flores, Madruga, Flores, Bonacorso, & Martins, 2006)。

晶体结构分析

Gerhardt和Egert(2015年)探索了涉及2-甲基硫基嘧啶-4,5,6-三胺衍生物的晶体结构,重点关注基于氢键的合成单体基元。他们的研究有助于理解这类化合物的晶体学和分子性质(Gerhardt & Egert, 2015)。

光催化性能

Heymann,Bittinger和Klinke(2018年)研究了碳氮化物与2,4,6-三氨基嘧啶的分子掺杂,展示了改善的光催化性能。这项研究表明了潜在的环境应用,例如在污染物降解中(Heymann, Bittinger, & Klinke, 2018)。

化学反应和相互作用

Costa等人(2010年)和Beranek等人(1983年)的研究提供了关于涉及2-甲基硫基嘧啶-4,5,6-三胺衍生物的化学反应和相互作用的见解。这些工作有助于理解这些化合物在各种化学背景下的分子行为和潜在应用(Costa et al., 2010); (Beranek, Weis, Evans, Chetsanga, & Kadlubar, 1983)。

性质

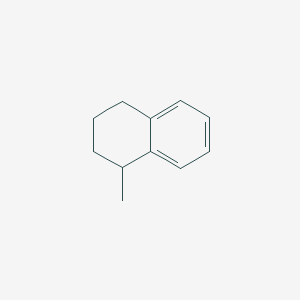

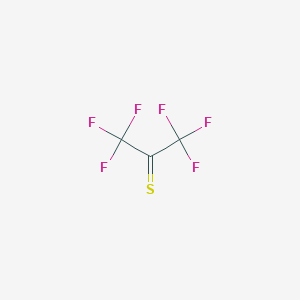

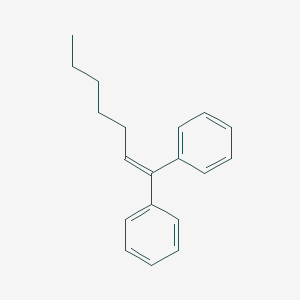

IUPAC Name |

2-methylsulfanylpyrimidine-4,5,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYWCCCVXWRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281730 |

Source

|

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfanylpyrimidine-4,5,6-triamine | |

CAS RN |

1431-40-9 |

Source

|

| Record name | 1431-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)